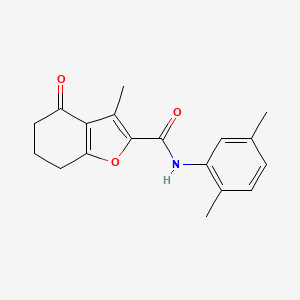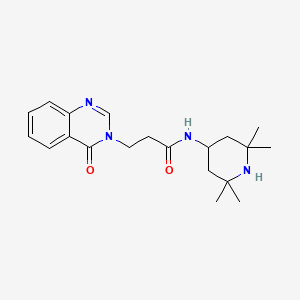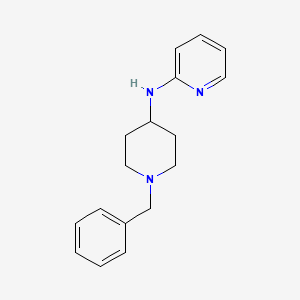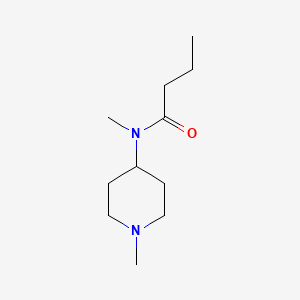
(2Z)-2-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as thiazolidine-2,4-dione and is a member of the thiazolidinedione family of compounds. Thiazolidinediones are known for their ability to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of glucose and lipid metabolism.
作用机制
The mechanism of action of (2Z)-2-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)acetonitrile is not fully understood. However, it is believed to act by activating PPARs, which are involved in the regulation of glucose and lipid metabolism. Activation of PPARs leads to increased insulin sensitivity and improved glucose uptake by cells, which can help to lower blood glucose levels in diabetic patients.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include:
- Anti-inflammatory effects: this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis.
- Anti-cancer effects: this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed to act by inducing apoptosis (programmed cell death) in cancer cells.
- Anti-diabetic effects: this compound has been shown to improve insulin sensitivity and glucose uptake by cells, which can help to lower blood glucose levels in diabetic patients.
实验室实验的优点和局限性
One of the main advantages of (2Z)-2-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)acetonitrile in lab experiments is its ability to activate PPARs, which are involved in the regulation of glucose and lipid metabolism. This makes it a useful tool for studying the mechanisms underlying metabolic disorders such as diabetes and obesity.
However, there are also some limitations to the use of this compound in lab experiments. One of these is its potential toxicity, particularly at high concentrations. It is therefore important to use appropriate safety precautions when handling this compound.
未来方向
There are a number of future directions for research on (2Z)-2-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)acetonitrile. These include:
- Further studies on the mechanism of action of this compound, particularly with regards to its effects on PPARs.
- Investigation of the potential of this compound as a treatment for metabolic disorders such as diabetes and obesity.
- Exploration of the anti-inflammatory and anti-cancer properties of this compound, with a view to developing new treatments for these diseases.
- Investigation of the potential of this compound as a tool for studying the mechanisms underlying metabolic disorders and other diseases.
合成方法
The synthesis of (2Z)-2-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)acetonitrile involves the reaction of 2,4-thiazolidinedione with acetonitrile in the presence of a base such as sodium hydride. The reaction proceeds via the formation of an intermediate, which then undergoes a cyclization reaction to form the final product.
科学研究应用
(2Z)-2-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)acetonitrile has been the subject of extensive research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine, where it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.
属性
IUPAC Name |
(2Z)-2-(4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-2-5-10-7(11)6-12-8(10)3-4-9/h2-3H,1,5-6H2/b8-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXATXXKRNCMDA-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=O)CS/C1=C\C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)

![[4-(2-Amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)phenyl] thiocyanate](/img/structure/B7464210.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![1-[(4-bromophenyl)carbonyl]-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7464225.png)

![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]benzaldehyde](/img/structure/B7464257.png)


![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)